molecular formula C22H23N5O B5419712 5-(1H-indol-1-ylmethyl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide

5-(1H-indol-1-ylmethyl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No. B5419712
M. Wt: 373.5 g/mol
InChI Key: ZBXQIPBSATZIAK-UHFFFAOYSA-N
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Description

The compound “5-(1H-indol-1-ylmethyl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential anticancer properties . The indole ring, which is a part of this compound, is a critical component of many bioactive molecules .


Synthesis Analysis

The synthesis of similar compounds involves the creation of substituted urea/thiourea derivatives . These compounds are synthesized and then evaluated for their potential as anticancer agents . The specific synthesis process for “this compound” is not detailed in the available resources.

Future Directions

The future directions for research on this compound could involve further exploration of its potential as an anticancer agent, given the promising results seen with similar compounds . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

properties

IUPAC Name

5-(indol-1-ylmethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-15-6-5-10-23-19(15)12-16(2)24-22(28)20-13-18(25-26-20)14-27-11-9-17-7-3-4-8-21(17)27/h3-11,13,16H,12,14H2,1-2H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXQIPBSATZIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CC(C)NC(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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